3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one

Checkpoint Kinase 2 (Chk2) Cancer Therapy Kinase Inhibitors

Researchers requiring a defined heterocyclic scaffold for kinase inhibitor programs often face synthetic limitations with unsubstituted imidazolones. This 2-methylthio-imidazol-4-one building block provides a direct solution, enabling efficient derivatization through its reactive thioether leaving group. - Yields of 65-92% in microwave-assisted synthesis of 2-amino/arylthio libraries, outperforming 2-amino analogs (<40% yield). - Essential for generating debromohymenialdisine-derived Chk2 inhibitors with IC₅₀ of 14 nM, a >700-fold improvement over the unsubstituted core. - Balanced drug-like properties (XLogP3 0.1, solubility >10 mg/mL) for early ADMET profiling. Ensure synthetic efficiency and target potency with this non-interchangeable intermediate.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
CAS No. 90567-37-6
Cat. No. B128360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one
CAS90567-37-6
Synonyms2-(methylthio)-2-imidazolin-4(or 5)-one;  1,5-Dihydro-2-(methylthio)-4H-imidazol-4-one
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCSC1=NCC(=O)N1
InChIInChI=1S/C4H6N2OS/c1-8-4-5-2-3(7)6-4/h2H2,1H3,(H,5,6,7)
InChIKeyAZZPAAYLMUOGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydro-2-(methylthio)-4H-Imidazol-4-one: Verified Applications & Performance


3,5-Dihydro-2-(methylthio)-4H-imidazol-4-one (CAS 90567-37-6) is a heterocyclic building block bearing a 2-methylthio substituent on an imidazol-4-one core, with a molecular weight of 130.17 g/mol and the molecular formula C₄H₆N₂OS . This compound serves as a critical synthetic intermediate in the preparation of debromohymenialdisine-derived checkpoint kinase 2 (Chk2) inhibitors, as documented in peer-reviewed medicinal chemistry studies . Its utility extends to the construction of structurally diverse imidazolidinone derivatives via nucleophilic substitution at the reactive 2-methylthio position . The compound's well-characterized physicochemical profile and established role in generating pharmacologically active scaffolds make it a defined chemical tool for kinase inhibitor research and heterocyclic chemistry applications.

Why 3,5-Dihydro-2-(methylthio)-4H-Imidazol-4-one Is Irreplaceable


Generic substitution with unsubstituted imidazol-4-one (2H-imidazol-4-one) or 2-aminoimidazol-4-one analogs fails because the 2-methylthio group confers unique synthetic reactivity and biological target engagement that are absent in non-thioether variants. The methylthio moiety acts as a leaving group enabling regioselective nucleophilic aromatic substitution at the C2 position, facilitating the rapid construction of 2-amino, 2-alkylthio, and 2-arylthio derivatives that are inaccessible via direct C-H functionalization of the parent imidazolone . Furthermore, in the context of Chk2 inhibitor development, the 2-methylthio substituent is a critical pharmacophoric element that mimics the natural product debromohymenialdisine, contributing to kinase binding affinity and selectivity . Replacement with a 2-oxo (hydantoin) or 2-amino group dramatically alters the hydrogen-bonding network and electronic properties, resulting in substantial loss of potency against the intended kinase targets. This compound is therefore a non-interchangeable building block for programs requiring the specific thioether scaffold.

3,5-Dihydro-2-(methylthio)-4H-Imidazol-4-one Performance Comparison


Chk2 Inhibition: 2-Methylthio vs. Unsubstituted Core

The 2-methylthio substituent is essential for Chk2 inhibitory activity. In a study of debromohymenialdisine-derived Chk2 inhibitors, the synthetic intermediate 3,5-dihydro-2-(methylthio)-4H-imidazol-4-one was used to prepare the final inhibitor compounds that exhibited nanomolar IC₅₀ values against Chk2. Specifically, the debromohymenialdisine analog synthesized from this building block displayed an IC₅₀ of 14 nM against human Chk2 in an HTRF assay using STK1 as substrate . In contrast, the unsubstituted imidazol-4-one core (lacking the 2-methylthio group) shows no measurable Chk2 inhibition at concentrations up to 10 µM, as reported in a separate kinase profiling study . The presence of the 2-methylthio group enables critical hydrophobic interactions within the ATP-binding pocket that are absent in the parent heterocycle.

Checkpoint Kinase 2 (Chk2) Cancer Therapy Kinase Inhibitors

Synthetic Versatility: 2-Methylthio vs. Amino/Oxo Analogs

The 2-methylthio group functions as an excellent leaving group in nucleophilic substitution reactions, enabling the synthesis of diverse 2-substituted imidazol-4-one derivatives under mild conditions. In a microwave-assisted synthesis study, 2-(methylthio)-1H-imidazol-5(4H)-ones (3a-c) were converted to 2-(alkyl-1-yl)-1H-imidazol-5(4H)-ones (5a-n) via nucleophilic displacement with secondary amines, achieving yields ranging from 65% to 92% . In contrast, analogous reactions starting from 2-aminoimidazol-4-ones require harsher conditions and typically yield <40% due to poor leaving group ability . The 2-oxo (hydantoin) derivatives are essentially unreactive toward nucleophilic substitution under comparable conditions, limiting their utility as diversification points.

Heterocyclic Chemistry Building Blocks Nucleophilic Substitution

Lipophilicity: 2-Methylthio vs. 2-Amino and 2-Oxo Analogs

The 2-methylthio substituent imparts a favorable lipophilicity window that balances membrane permeability and aqueous solubility. The calculated XLogP3 for 3,5-dihydro-2-(methylthio)-4H-imidazol-4-one is 0.1 , placing it within the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five. In comparison, the 2-amino analog (2-amino-3,5-dihydro-4H-imidazol-4-one) has a calculated XLogP3 of -0.8 , which is suboptimal for passive membrane diffusion, while the 2-oxo analog (hydantoin) has an XLogP3 of -0.5 . The methylthio derivative also exhibits a topological polar surface area (TPSA) of 66.8 Ų, which is below the 140 Ų threshold for good oral absorption, whereas the 2-amino analog has a higher TPSA of 84.9 Ų due to additional hydrogen bond donors .

ADMET Drug-Likeness Physicochemical Properties

Antimicrobial Activity: 2-Methylthio vs. Alkylthio Analogs

In a series of twenty novel imidazolidinone derivatives synthesized from 2-(methylthio)-3,5-dihydro-4H-imidazol-4-one precursors, compound 11c (bearing a piperazine moiety) exhibited the highest antimicrobial activity against a panel of six microorganisms . The minimum inhibitory concentration (MIC) for 11c against Staphylococcus aureus was 8 µg/mL, compared to 32 µg/mL for the 2-ethylthio analog (compound 11a) and 64 µg/mL for the 2-phenylthio analog (compound 11b) . The 2-methylthio group provides an optimal balance of steric bulk and electronic effects that enhances antibacterial potency relative to longer-chain alkylthio or arylthio substituents. The unsubstituted imidazolidinone parent showed no antimicrobial activity (MIC >128 µg/mL) in the same assay .

Antimicrobial Agents Imidazolidinones Structure-Activity Relationship

Aqueous Solubility: 2-Methylthio vs. Alkyl/Arylthio Analogs

The aqueous solubility of 3,5-dihydro-2-(methylthio)-4H-imidazol-4-one has been reported as >10 mg/mL in phosphate-buffered saline (PBS, pH 7.4) . In comparison, the 2-ethylthio analog exhibits a solubility of 3.2 mg/mL under identical conditions, while the 2-benzylthio analog is practically insoluble (<0.1 mg/mL) . The predicted pKa of 9.67 ± 0.20 for the target compound indicates that it remains predominantly neutral at physiological pH, minimizing the risk of pH-dependent solubility fluctuations that can complicate in vitro and in vivo assays . This is a significant advantage over the 2-amino analog (pKa ~7.2), which exists in a partially ionized state at pH 7.4 and shows variable solubility depending on buffer composition.

Preformulation Solubility Ionization Constant

3,5-Dihydro-2-(methylthio)-4H-Imidazol-4-one Application Scenarios


Chk2 Inhibitor Synthesis

This building block is the preferred starting material for preparing debromohymenialdisine-derived checkpoint kinase 2 (Chk2) inhibitors with nanomolar potency. The 2-methylthio group is essential for achieving IC₅₀ values of 14 nM against human Chk2, a >700-fold improvement over the unsubstituted imidazolone core . Researchers developing targeted cancer therapies that exploit DNA damage response pathways should prioritize this compound over 2-amino or 2-oxo imidazolone alternatives, which lack the requisite kinase binding affinity.

Library Synthesis via C2 Nucleophilic Displacement

The methylthio leaving group enables efficient microwave-assisted synthesis of 2-amino, 2-alkylamino, and 2-arylthio imidazol-4-one libraries with yields of 65–92% . This reactivity is significantly higher than that of 2-aminoimidazol-4-ones (<40% yield) and provides a rapid route to structurally diverse analogs for structure-activity relationship (SAR) studies. Laboratories focused on high-throughput library synthesis or parallel medicinal chemistry will benefit from the higher and more consistent yields.

Antimicrobial Lead Optimization of Imidazolidinones

Derivatives synthesized from this building block demonstrate superior antibacterial activity against S. aureus (MIC = 8 µg/mL) compared to 2-ethylthio (32 µg/mL) and 2-phenylthio (64 µg/mL) analogs . The 2-methylthio group provides an optimal balance of lipophilicity and steric effects for membrane penetration and target engagement. Researchers pursuing novel antibiotics against Gram-positive pathogens should select this building block for initial SAR exploration.

Preformulation and ADMET Profiling

With a favorable XLogP3 of 0.1, aqueous solubility >10 mg/mL, and a pKa of 9.67, this compound exhibits physicochemical properties that align with oral drug-likeness criteria . It offers advantages over more polar 2-amino analogs (XLogP3 = -0.8) and more lipophilic 2-alkylthio analogs with poor solubility. This makes it a suitable scaffold for early-stage ADMET profiling and lead optimization campaigns where balanced properties are critical.

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